molecular formula C14H19NO4 B6644192 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid

Cat. No. B6644192
M. Wt: 265.30 g/mol
InChI Key: KIDWGMDIWRUWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid, also known as MMBA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MMBA is a derivative of a naturally occurring amino acid, leucine, and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cytokine production. 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid has also been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).

Advantages and Limitations for Lab Experiments

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid is relatively expensive and may not be readily available in some labs. Additionally, the synthesis of 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid can be challenging and may require specialized equipment and expertise.

Future Directions

There are several potential future directions for research on 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid, including the development of new drugs based on its structure and the investigation of its potential applications in other fields, such as agriculture and materials science. Additionally, further research is needed to fully understand the mechanism of action of 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid and its potential side effects.

Synthesis Methods

The synthesis of 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid involves several steps, including the protection of the amino group, the activation of the carboxyl group, and the coupling of the protected amino acid with the activated carboxylic acid. One of the most commonly used methods for the synthesis of 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid is the solid-phase synthesis, which involves the use of a resin-bound protected amino acid and an activated carboxylic acid.

Scientific Research Applications

3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. 3-[(3-Methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

3-[(3-methoxy-4-methylbenzoyl)amino]-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-5-6-11(7-12(8)19-4)13(16)15-10(3)9(2)14(17)18/h5-7,9-10H,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDWGMDIWRUWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C(C)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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